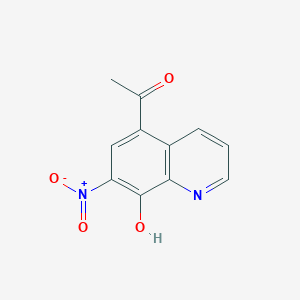
(S)-di-tert-butyl 2-(3-((S)-6-amino-1-(tert-butoxy)-1-oxohexan-2-yl)ureido)pentanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(S)-di-tert-butyl 2-(3-((S)-6-amino-1-(tert-butoxy)-1-oxohexan-2-yl)ureido)pentanedioate is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is primarily used in organic synthesis and research due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-di-tert-butyl 2-(3-((S)-6-amino-1-(tert-butoxy)-1-oxohexan-2-yl)ureido)pentanedioate typically involves multiple steps, including the protection of amine groups using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide . The reaction conditions often require controlled temperatures and solvents like tetrahydrofuran (THF) or acetonitrile .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer efficient, versatile, and sustainable synthesis compared to traditional batch processes .
化学反応の分析
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The Boc group can be removed under acidic conditions, such as trifluoroacetic acid in dichloromethane.
Reduction: Stable amide derivatives can be reduced to corresponding alcohols using sodium borohydride.
Substitution: The Boc group can be selectively cleaved in the presence of other protecting groups using reagents like aluminum chloride.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid, sodium borohydride, and aluminum chloride. Reaction conditions often involve controlled temperatures and specific solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions include deprotected amines, alcohols, and other derivatives depending on the specific reaction conditions and reagents used .
科学的研究の応用
(S)-di-tert-butyl 2-(3-((S)-6-amino-1-(tert-butoxy)-1-oxohexan-2-yl)ureido)pentanedioate has several scientific research applications:
Chemistry: Used in the synthesis of complex organic molecules and as a protecting group for amines.
Biology: Employed in the preparation of enzyme, peptide, and protein-related compounds.
Medicine: Utilized in the development of pharmaceutical intermediates and potential therapeutic agents.
Industry: Applied in the production of various chemical derivatives and as a reagent in organic synthesis.
作用機序
The mechanism of action for this compound involves the silylation of the carbonyl oxygen, elimination of tert-butyl iodide, methanolysis of the silyl ester to the carbamic acid, and finally decarboxylation to the amine . These steps highlight the compound’s ability to undergo specific transformations under controlled conditions.
類似化合物との比較
Similar Compounds
- (S)-2-((tert-Butoxycarbonyl)amino)-5-((2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino)pentanoic acid
- N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester
- 2-(tert-Butoxycarbonylamino)-1-ethanol
Uniqueness
What sets (S)-di-tert-butyl 2-(3-((S)-6-amino-1-(tert-butoxy)-1-oxohexan-2-yl)ureido)pentanedioate apart is its specific structural configuration and the presence of multiple Boc protecting groups, which provide unique reactivity and stability in various chemical reactions .
特性
分子式 |
C24H45N3O7 |
|---|---|
分子量 |
487.6 g/mol |
IUPAC名 |
ditert-butyl 2-[[6-amino-1-[(2-methylpropan-2-yl)oxy]-1-oxohexan-2-yl]carbamoylamino]pentanedioate |
InChI |
InChI=1S/C24H45N3O7/c1-22(2,3)32-18(28)14-13-17(20(30)34-24(7,8)9)27-21(31)26-16(12-10-11-15-25)19(29)33-23(4,5)6/h16-17H,10-15,25H2,1-9H3,(H2,26,27,31) |
InChIキー |
IXWXFSGSTGXUFO-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)CCC(C(=O)OC(C)(C)C)NC(=O)NC(CCCCN)C(=O)OC(C)(C)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![1-Benzenesulfonyl-5-phenylsulfanyl-3-(1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8734390.png)




